molecular formula C14H20N2O B171774 Piperidine, 1-(N-phenylalanyl)- CAS No. 102292-89-7

Piperidine, 1-(N-phenylalanyl)-

Cat. No. B171774
M. Wt: 232.32 g/mol
InChI Key: IZPOHNAFLAXBCQ-ZDUSSCGKSA-N
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Description

“Piperidine, 1-(N-phenylalanyl)-” is a derivative of Piperidine . Piperidine is an organic compound with the molecular formula (CH 2) 5 NH. This heterocyclic amine consists of a six-membered ring containing five methylene bridges (–CH 2 –) and one amine bridge (–NH–). It is a colorless liquid with an odor described as objectionable, typical of amines .


Synthesis Analysis

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The primary production of Piperidine involves the reaction of pentanenitrile with hydrogen in a process known as catalytic hydrogenation .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The 3D structure of similar compounds can be viewed using Java or Javascript .


Chemical Reactions Analysis

Piperidine serves as a base in many reactions, and its nucleophilic character makes it an essential ingredient in various synthetic processes . Enamines derived from piperidine are substrates in the Stork enamine alkylation reaction .


Physical And Chemical Properties Analysis

Piperidine is a clear, colorless liquid that has a characteristic odor. It is miscible with water and many organic solvents, indicating its highly polar nature .

Safety And Hazards

Piperidine is a corrosive substance and can cause severe burns and eye damage. The vapors of Piperidine can cause respiratory irritation. Therefore, when working with Piperidine, it’s essential to use appropriate personal protective equipment, including gloves and eye protection .

Future Directions

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future direction will be to understand how these complex N-(hetero)aryl piperidine structures augment the bioactivity of the pharmaceuticals they are embedded in .

properties

IUPAC Name

(2S)-2-amino-3-phenyl-1-piperidin-1-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c15-13(11-12-7-3-1-4-8-12)14(17)16-9-5-2-6-10-16/h1,3-4,7-8,13H,2,5-6,9-11,15H2/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZPOHNAFLAXBCQ-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C(CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C(=O)[C@H](CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90239822
Record name Piperidine, 1-(N-phenylalanyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90239822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperidine, 1-(N-phenylalanyl)-

CAS RN

93865-37-3
Record name Piperidine, 1-(N-phenylalanyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093865373
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperidine, 1-(N-phenylalanyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90239822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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